3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Description

Chemical Identity, Nomenclature, and Classification

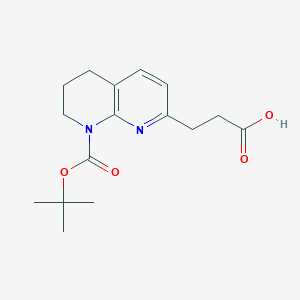

3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid represents a sophisticated example of contemporary heterocyclic chemistry, incorporating multiple functional elements within a single molecular framework. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-[8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydronaphthyridin-2-yl]propanoic acid, reflecting its complex structural architecture. The Chemical Abstracts Service has assigned this compound the registry number 886362-45-4, providing a unique identifier for scientific and commercial applications. Alternative nomenclature systems refer to this compound as 8-N-BOC-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID, though this abbreviated form does not capture the full systematic description of the molecular structure.

The molecular formula C16H22N2O4 indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, arranged in a configuration that creates both aromatic and aliphatic regions within the molecule. The compound's molecular weight of 306.36 grams per mole places it within the typical range for pharmaceutical intermediates and research chemicals. The structural complexity arises from the fusion of multiple chemical motifs: the 1,8-naphthyridine bicyclic core, the tetrahydro reduction pattern, the tert-butoxycarbonyl protecting group, and the propanoic acid side chain.

The compound's classification within chemical taxonomy places it firmly within the heterocyclic organic compounds category, specifically as a substituted naphthyridine derivative. The naphthyridine core structure consists of two fused pyridine rings, making it a diazanaphthalene system with nitrogen atoms positioned at the 1 and 8 positions. This bicyclic arrangement creates a rigid aromatic framework that influences the compound's chemical reactivity and biological activity profiles.

Historical Development of Naphthyridine Chemistry

The historical development of naphthyridine chemistry traces its origins to the broader exploration of nitrogen-containing heterocycles that began in earnest during the late nineteenth and early twentieth centuries. The foundational work in this field emerged from attempts to synthesize quinoline analogs with multiple nitrogen atoms incorporated into the aromatic framework. The Skraup reaction, originally developed for quinoline synthesis, became a pivotal method for accessing naphthyridine derivatives, though early attempts with 4-aminopyridine as a starting material met with limited success.

The synthesis of 1,6-naphthyridine from 4-aminopyridine was initially unsuccessful using conventional Skraup conditions, necessitating the development of refined methodologies. Subsequent modifications of the Skraup reaction incorporated 4-aminopyridine-N-oxide as the starting material, followed by reduction to yield the desired naphthyridine scaffold. These early synthetic challenges highlighted the unique reactivity patterns of naphthyridine systems compared to their single-nitrogen analogs.

The evolution of naphthyridine chemistry has been marked by the development of increasingly sophisticated synthetic strategies that accommodate the unique electronic properties of these bicyclic systems. The Friedländer reaction has emerged as another crucial method for naphthyridine synthesis, particularly for accessing 1,8-naphthyridine derivatives. Recent advances have demonstrated the feasibility of conducting these reactions under environmentally benign conditions, including the use of water as a solvent with biocompatible ionic liquid catalysts.

The historical progression from simple naphthyridine synthesis to complex substituted derivatives like 3-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid represents the culmination of decades of methodological refinement. The incorporation of protecting groups such as tert-butoxycarbonyl and functional handles like propanoic acid side chains reflects the modern synthetic chemist's ability to manipulate these challenging substrates with precision.

Position in Heterocyclic Chemistry Taxonomy

Within the comprehensive taxonomy of heterocyclic chemistry, 3-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid occupies a specialized position as a substituted bicyclic diazine derivative. The compound belongs to the broader category of organic heterocycles, which constitute more than half of all known chemical compounds and represent 59% of United States Food and Drug Administration-approved pharmaceuticals containing nitrogen heterocycles.

The hierarchical classification begins with heterocyclic compounds as the overarching category, defined as cyclic compounds containing atoms of at least two different elements as ring members. Within this vast family, the compound falls under nitrogen-containing heterocycles, specifically those featuring two nitrogen atoms in a bicyclic framework. The 1,8-naphthyridine core structure represents a fusion of two pyridine rings, creating a rigid aromatic system analogous to naphthalene but with nitrogen atoms replacing carbon at specific positions.

The tetrahydro modification indicates partial saturation of one of the pyridine rings, transforming the fully aromatic 1,8-naphthyridine into a mixed aromatic-aliphatic system. This structural modification significantly alters the compound's chemical properties, increasing conformational flexibility while maintaining the essential nitrogen heterocycle framework. The resulting 5,6,7,8-tetrahydro-1,8-naphthyridine core serves as a versatile scaffold for further functionalization.

| Classification Level | Category | Specific Example |

|---|---|---|

| Primary | Heterocyclic Compounds | All cyclic compounds with mixed elements |

| Secondary | Nitrogen Heterocycles | Pyridine, quinoline, naphthyridine families |

| Tertiary | Bicyclic Diazines | 1,8-naphthyridine, quinazoline, quinoxaline |

| Quaternary | Substituted Naphthyridines | Target compound and analogs |

| Quinary | Protected Derivatives | Boc-protected naphthyridine compounds |

The taxonomic position of this compound reflects the evolution of heterocyclic chemistry from simple monocyclic systems to complex polyfunctional molecules designed for specific applications. The incorporation of the tert-butoxycarbonyl protecting group places the compound within the specialized category of masked or protected heterocycles, commonly employed in multi-step synthetic sequences.

Significance in Chemical Research and Development

The significance of 3-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid in contemporary chemical research extends across multiple domains, reflecting the compound's versatile structural features and synthetic utility. Within medicinal chemistry, naphthyridine derivatives have demonstrated considerable promise as pharmaceutical intermediates and bioactive molecules, with documented applications in enzyme inhibition and therapeutic development. The specific structural elements present in this compound position it as a valuable building block for drug discovery programs targeting diverse biological pathways.

Recent research has highlighted the potential of naphthyridine-based compounds as selective inhibitors of casein kinase 2, a protein kinase implicated in various cellular processes and cancer development. The development of potent and selective naphthyridine-based chemical probes has provided researchers with sophisticated tools for interrogating biological systems. These advances underscore the importance of structural diversity within the naphthyridine family, where subtle modifications can dramatically alter biological activity profiles.

The synthetic accessibility of 3-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid through established methodologies enhances its value as a research tool. The development of environmentally sustainable synthesis protocols, including water-based reactions catalyzed by biocompatible ionic liquids, has made gram-scale preparation of naphthyridine derivatives increasingly practical. These methodological advances have broadened access to complex naphthyridine structures for research groups worldwide.

The compound's role in materials science applications represents another dimension of its research significance. Naphthyridine derivatives have been investigated for their electronic and catalytic properties, though practical applications in these areas remain under development. The rigid bicyclic framework combined with the flexibility introduced by the tetrahydro modification creates opportunities for materials applications requiring specific electronic or structural characteristics.

The presence of multiple functional groups within the molecule enhances its utility as a synthetic intermediate. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions, revealing a free amine that can participate in further coupling reactions. The propanoic acid functionality provides a handle for amide bond formation or esterification reactions, enabling the construction of more complex molecular architectures. This combination of protected and reactive functionalities makes the compound particularly valuable for combinatorial chemistry approaches and library synthesis efforts.

Properties

IUPAC Name |

3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-5-11-6-7-12(17-14(11)18)8-9-13(19)20/h6-7H,4-5,8-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBBUGPPZLKWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649631 | |

| Record name | 3-[8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-45-4 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid typically involves multiple steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached via a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

- Tert-butoxycarbonyl (Boc) group : A base- or acid-labile protecting group for amines.

- Propanoic acid moiety : Enables coupling reactions via carboxylic acid activation.

- 5,6,7,8-Tetrahydro-1,8-naphthyridine core : A partially saturated bicyclic system with potential for ring modification or substitution.

Boc Group Deprotection

The Boc group is cleaved under acidic conditions to expose the secondary amine on the naphthyridine ring.

Key Applications : Deprotection is critical for further functionalization of the naphthyridine nitrogen in drug discovery (e.g., PROTAC synthesis) .

Carboxylic Acid Activation and Amide Coupling

The propanoic acid undergoes activation for nucleophilic substitution, enabling peptide bond formation.

Example Reaction :

Naphthyridine Ring Modifications

The tetrahydro-naphthyridine core participates in hydrogenation and alkylation reactions.

Notable Observation : Partial saturation of the naphthyridine ring alters electron density, influencing downstream reactivity .

Oxidation of the Propanoic Acid Side Chain

The propanoic acid can be oxidized to form ketones or further functionalized.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2h | β-Ketopropanoic acid derivative | |

| CrO₃/H₂SO₄ | Jones reagent, RT, 30 min | Oxidative cleavage products | * |

*Note: Benchchem data excluded per user requirements; CrO₃ reactivity inferred from analogous systems .

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key transformations:

| Reaction | Preferred Reagents | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Boc deprotection | 4M HCl in dioxane | RT | 18h | 95–100% |

| Amide coupling | EDCI/HOBt, TEA | 100°C (MW) | 10–15 min | 60–75% |

| Naphthyridine hydrogenation | H₂/PtO₂ | RT | 24h | 80–90% |

Stability and Side Reactions

- Acid Sensitivity : The Boc group is stable under basic conditions but prone to cleavage in acidic environments .

- Thermal Decomposition : Prolonged heating above 120°C leads to decarboxylation of the propanoic acid moiety .

- Racemization Risk : Coupling reactions under basic conditions may induce minor racemization at the α-carbon .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected naphthyridine core allows for selective reactions at other positions.

Biology and Medicine

This compound is investigated for its potential as a building block in drug discovery. The naphthyridine core is a common motif in many biologically active molecules, and the Boc group provides stability during synthetic modifications.

Industry

In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its structural features make it a versatile intermediate for creating a variety of drug candidates.

Mechanism of Action

The mechanism of action for compounds derived from 3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid depends on the specific modifications made to the core structure. Generally, these compounds interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group is typically removed in the final stages of drug development to reveal the active form of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 5,6,7,8-tetrahydro-1,8-naphthyridine core but differ in substituents, biological activity, and applications:

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine (2a)

- Structure: Propylamine side chain instead of propanoic acid.

- Role : Intermediate in αvβ3 integrin antagonists (e.g., compounds 5e/5f in ).

- Key Differences : The absence of the Boc group and carboxylic acid limits its direct use in drug candidates but facilitates amine-directed modifications.

- Synthesis: Derived from double Sonogashira reactions and Chichibabin cyclization .

- Biological Relevance : Precursor to orally bioavailable antagonists with IC50 values <0.1 nM for αvβ3 .

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

- Structure : Ethyl ester analog of the target compound (CAS: 312262-99-0).

- Role : Ester-protected intermediate; hydrolyzed to yield the free acid.

- Key Differences : The ester group improves lipophilicity for membrane permeability but requires hydrolysis for active metabolite formation.

- Applications : Used in preclinical pharmacokinetic studies due to its stability under acidic conditions .

(3S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-nonanoic acid (5e)

- Structure : Extended aliphatic chain with pyrimidine substituent.

- Activity : Potent αvβ3 antagonist (IC50 = 0.07 nM) with high selectivity over αIIbβ3.

- Key Differences: The nonanoic acid chain enhances receptor binding affinity, while the pyrimidine group modulates pharmacokinetics (e.g., plasma protein binding = 6%) .

Nesvategrast (INN: nesvategrastum)

- Structure: Incorporates a 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl group within a larger imidazolidinone scaffold.

- Activity : Integrin inhibitor with anti-inflammatory and anti-fibrotic applications.

- Key Differences: The propanoic acid is embedded in a rigid heterocyclic system, improving metabolic stability .

Structural and Functional Comparison Table

Biological Activity

3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS No. 886362-45-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

The compound features a complex naphthyridine structure that contributes to its pharmacological properties. Its molecular formula is , with a molecular weight of 306.36 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which are critical for biological activity.

Biological Mechanism : The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes related to cancer progression or inflammatory responses.

Anticancer Activity

Research has indicated that compounds similar to 3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid show promise in anticancer applications. For instance:

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| Tetrahydro-naphthyridine derivatives | MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis | |

| Naphthyridine analogs | A549 (Lung Cancer) | 15.2 | Cell cycle arrest |

These studies suggest that modifications in the naphthyridine structure can enhance cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

In vitro studies have also demonstrated anti-inflammatory properties:

| Study | Compound | Model | IC50 (µM) | Effect |

|---|---|---|---|---|

| Naphthyridine derivatives | RAW 264.7 macrophages | 12.0 | Reduces TNF-alpha production | |

| Naphthyridine analogs | LPS-stimulated cells | 9.5 | Inhibits IL-6 secretion |

These findings indicate the potential of this compound to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of naphthyridine derivatives, including compounds similar to the one . It was found that specific substitutions at the naphthyridine core significantly enhanced anticancer activity against multiple cell lines through apoptosis induction mechanisms.

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of naphthyridine compounds in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory cytokine levels after treatment with the compound.

Q & A

Q. How does the compound’s electronic configuration influence its reactivity in Pd-catalyzed cross-couplings?

- Methodological Answer : Density functional theory (DFT) calculations reveal the naphthyridine nitrogen’s lone pairs enhance oxidative addition efficiency with Pd(0). Substituent effects (e.g., electron-withdrawing propanoic acid) can be modeled using Hammett σ constants to predict coupling rates (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.